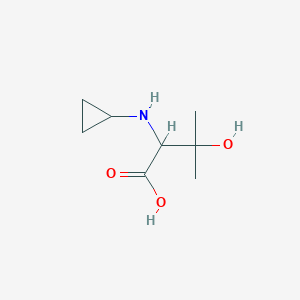![molecular formula C25H34O4 B12290543 [(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2beta)-Methyl Megestrol Acetate is a synthetic derivative of the naturally occurring steroid hormone, progesterone. It is commonly used in the medical field for its progestogenic properties, particularly in the treatment of certain cancers and cancer-associated cachexia . This compound is known for its ability to stimulate appetite and promote weight gain in patients suffering from severe weight loss due to chronic illnesses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2beta)-Methyl Megestrol Acetate typically involves the acetylation of megestrol, a process that introduces an acetyl group into the molecule. This is achieved through a series of chemical reactions, including the use of acetic anhydride and a catalyst such as pyridine . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of (2beta)-Methyl Megestrol Acetate involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. Techniques such as crystallization and filtration are employed to isolate and purify the final product .
化学反応の分析
Types of Reactions
(2beta)-Methyl Megestrol Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
科学的研究の応用
(2beta)-Methyl Megestrol Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and gene expression.
Industry: Employed in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (2beta)-Methyl Megestrol Acetate involves its interaction with specific molecular targets and pathways. It primarily acts by binding to progesterone receptors, thereby exerting its progestogenic effects. This binding leads to the modulation of gene expression and the inhibition of certain cellular processes, such as the release of luteinizing hormone from the pituitary gland . Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects .
類似化合物との比較
Similar Compounds
Megestrol Acetate: A closely related compound with similar progestogenic properties.
Medroxyprogesterone Acetate: Another synthetic progestogen used in hormone replacement therapy and contraception.
Norethindrone Acetate: A synthetic progestin used in oral contraceptives and hormone therapy.
Uniqueness
(2beta)-Methyl Megestrol Acetate is unique in its specific molecular structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Its ability to stimulate appetite and promote weight gain makes it particularly valuable in the treatment of cancer-related cachexia and other wasting conditions .
特性
分子式 |
C25H34O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
(17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3 |
InChIキー |
AQMUMBCTNJGBGC-UHFFFAOYSA-N |
正規SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide](/img/structure/B12290465.png)
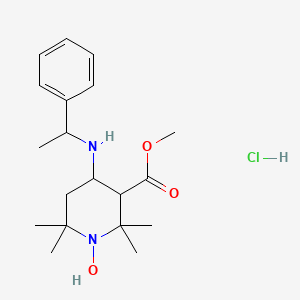
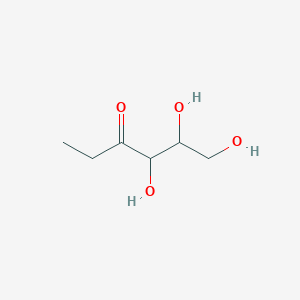
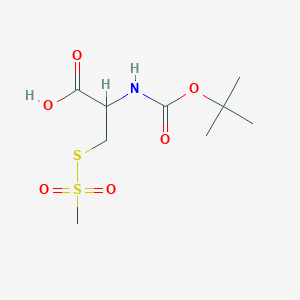
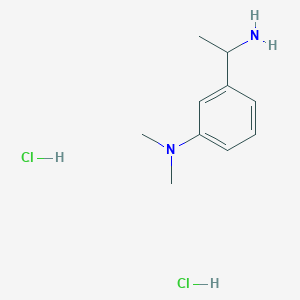
![2,6,6-Trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid](/img/structure/B12290493.png)
![11-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B12290506.png)
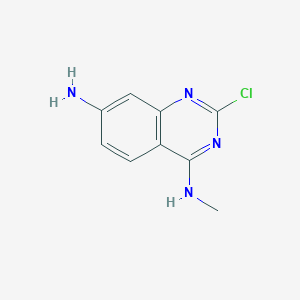
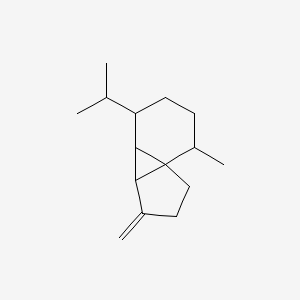
![8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12290515.png)
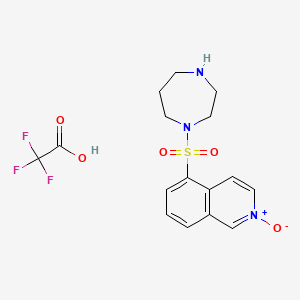
![4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate](/img/structure/B12290532.png)
